1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and azetidine. Pyrimidine derivatives are known for their wide range of biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . Azetidines, on the other hand, are four-membered nitrogen-containing heterocycles that are important in medicinal chemistry due to their unique reactivity and stability .
Preparation Methods
The synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid involves several steps. One common method includes the [2+2] cycloaddition reaction to form the azetidine ring, followed by functionalization to introduce the pyrimidine moiety . The reaction conditions typically involve the use of metal catalysts and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . Its anticancer properties may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)azetidine-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of the pyrimidine and azetidine moieties, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-6-1-7(11-4-10-6)12-2-5(3-12)8(13)14/h1,4-5H,2-3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVTYJIHGVNKEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733667 |
Source
|
Record name | 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-12-7 |
Source
|
Record name | 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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